molecular formula C19H21N5O B2905993 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-(dimethylamino)benzylidene)propanehydrazide CAS No. 518018-63-8

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-(dimethylamino)benzylidene)propanehydrazide

Cat. No.: B2905993
CAS No.: 518018-63-8
M. Wt: 335.411
InChI Key: WISXBNXLCVGCAJ-FYJGNVAPSA-N
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Description

The compound (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-(dimethylamino)benzylidene)propanehydrazide belongs to the class of benzimidazole-derived hydrazones, characterized by a benzimidazole core linked to a substituted benzylidene hydrazide moiety. Its structure includes:

  • A 1H-benzo[d]imidazole ring, which contributes to π-π stacking interactions and hydrogen bonding.
  • A propanehydrazide backbone, enabling conformational flexibility.
  • A 4-(dimethylamino)benzylidene group, which enhances electron-donating properties and solubility due to the dimethylamino substituent.

This compound is synthesized via condensation reactions between hydrazide intermediates and substituted benzaldehydes, following methodologies similar to those reported for analogous derivatives . Its structural features are optimized for applications in corrosion inhibition, antimicrobial activity, and molecular recognition due to the presence of nitrogen-rich heterocycles and polar functional groups .

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-23(2)16-9-7-15(8-10-16)13-21-22-19(25)11-12-24-14-20-17-5-3-4-6-18(17)24/h3-10,13-14H,11-12H2,1-2H3,(H,22,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISXBNXLCVGCAJ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-(dimethylamino)benzylidene)propanehydrazide typically involves a multi-step process:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Hydrazide Formation: The benzimidazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Schiff Base Formation: The final step involves the condensation of the hydrazide with 4-(dimethylamino)benzaldehyde under reflux conditions to form the Schiff base, (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-(dimethylamino)benzylidene)propanehydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-(dimethylamino)benzylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the Schiff base to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Various nucleophiles, such as halides or amines, in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-(dimethylamino)benzylidene)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-(dimethylamino)benzylidene)propanehydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues in Corrosion Inhibition

Compounds with benzylidene hydrazide scaffolds have been extensively studied as corrosion inhibitors. Key comparisons include:

Compound Name Key Substituents Application & Efficacy Reference
(E)-N'-(4-(Dimethylamino)benzylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide (MPH) Naproxen-derived naphthalene + dimethylamino 90.68% inhibition efficiency in 1.0 M HCl for mild steel
(E)-N'-(4-Bromobenzylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide (BPH) Bromo substituent + naproxen moiety 80.37% inhibition efficiency in 1.0 M HCl
Target Compound Benzimidazole + dimethylamino Not explicitly reported, but predicted high adsorption due to N-heterocycles

Key Findings :

  • The dimethylamino group in MPH enhances electron donation, improving adsorption on metal surfaces compared to bromo-substituted BPH .
  • The benzimidazole core in the target compound may offer superior thermal stability compared to naproxen-based derivatives due to aromatic rigidity .

Antimicrobial and Anticancer Derivatives

Benzimidazole-hydrazone hybrids are explored for biological activity. Notable analogues include:

Compound Name Substituents Biological Activity Reference
(E)-2-(1H-Benzo[d]imidazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide Thioether linkage + dimethylamino Antimicrobial (47.16% yield, Rf 0.48)
(E)-N'-(4-(Dimethylamino)benzylidene)-2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)acetohydrazide Isopropyl group + acetohydrazide Anticancer (tested via molecular docking)
Target Compound Propanehydrazide backbone + dimethylamino Potential activity inferred from structural similarity to active derivatives

Key Findings :

  • The thioether linkage in compound improves membrane permeability, enhancing antimicrobial efficacy.

Key Findings :

  • Thiazole-containing derivatives (e.g., 5f, 5g) exhibit higher yields (80–95%) compared to benzimidazole analogues, likely due to easier cyclization steps .
  • The absence of melting point data for the target compound suggests a need for further experimental characterization.

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